molecular formula C12H14N4S B1480903 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098056-07-4

3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B1480903
CAS No.: 2098056-07-4
M. Wt: 246.33 g/mol
InChI Key: RZWDXDJYUDSTOI-UHFFFAOYSA-N
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Description

3-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound that features a thiophene ring fused with an imidazo[1,2-b]pyrazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its biological activity, and the imidazo[1,2-b]pyrazole structure, which is a common scaffold in drug design, makes this compound a promising candidate for various scientific research applications.

Scientific Research Applications

Synthesis and Structural Diversity

Synthesis of Diverse Compounds :Compound 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, derived from thiophene, has been utilized as a starting material for generating a structurally diverse library of compounds. It's been involved in various alkylation and ring closure reactions, leading to the formation of dithiocarbamates, thioethers, and other derivatives with different amines and NH-azoles. This demonstrates its versatility and potential in synthesizing a wide range of structurally diverse compounds (Roman, 2013).

Pharmacological Applications

Antibacterial Activity :Derivatives of this compound have been synthesized and evaluated for antibacterial activity. One study synthesized novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and evaluated their antibacterial activity, showing promising results in this domain (Prasad, 2021).

Chemical Transformations and Derivative Synthesis

Synthesis of Pyrazolines and Pyridines :The compound has also been used in the synthesis of novel pyrazoline derivatives containing imidazo[1,2-a]pyridines moiety. These derivatives have been synthesized using triethylamine as a catalyst, leading to better yields and considerable increase in reaction rate. The antimicrobial activity of some of these compounds was also assessed, showing potential in this area (Shah et al., 2008).

Biological Activities

Antioxidant and Anti-inflammatory Activities :Derivatives of this compound have demonstrated potent antioxidant and anti-inflammatory activities. A study focused on synthesizing and evaluating a series of compounds, revealing that they exhibit promising antioxidant activities against various biological assays, along with significant anti-inflammatory properties both in vitro and in vivo (Shehab et al., 2018).

Preparation Methods

The synthesis of 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Construction of the Imidazo[1,2-b]pyrazole Moiety: This step involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds to form pyrazoles, followed by cyclization with formamide or similar reagents to yield the imidazo[1,2-b]pyrazole structure.

    Linking the Propan-1-amine: The final step involves the nucleophilic substitution of the imidazo[1,2-b]pyrazole intermediate with 3-bromopropan-1-amine under basic conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

3-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-b]pyrazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield dihydro derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like m-CPBA, reducing agents like Pd/C, and nucleophiles such as alkyl halides or acyl chlorides. Major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and N-substituted derivatives

Properties

IUPAC Name

3-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c13-3-1-4-15-5-6-16-12(15)8-11(14-16)10-2-7-17-9-10/h2,5-9H,1,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWDXDJYUDSTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
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3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
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3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
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3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 5
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 6
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

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